Theophylline is naturally found in tea leaves, cocoa beans, and coffee. It can also be synthesized chemically. The specific isotope-labeled variant, Theophylline-13C2d6, is produced through specialized synthetic methods that incorporate carbon-13 and deuterium into its structure.
Theophylline-13C2d6 falls under the category of pharmaceutical compounds and is classified as a bronchodilator. It is part of the broader class of xanthines, which includes caffeine and theobromine.
The synthesis of Theophylline-13C2d6 involves several steps that ensure the incorporation of stable isotopes into the molecule. One common method includes:
The synthesis can be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of starting materials. For instance, maintaining a cryogenic environment during initial steps has been shown to enhance product purity significantly .
The molecular formula for Theophylline-13C2d6 is C7H8N4O2D6. Its structure features a xanthine core with two methyl groups and a carbonyl group, where two hydrogen atoms are replaced by deuterium.
Theophylline-13C2d6 participates in various chemical reactions typical for xanthines, including:
The use of high-resolution mass spectrometry allows for precise identification of metabolites formed from Theophylline-13C2d6 during pharmacokinetic studies, providing valuable data on its metabolic pathways .
Theophylline acts primarily as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism results in relaxation of bronchial smooth muscle and dilation of airways.
Pharmacokinetic studies utilizing Theophylline-13C2d6 help elucidate its absorption rates, distribution volume (approximately 0.5 L/kg), and clearance rates influenced by various factors such as smoking or coadministration with other drugs .
Relevant data indicates that Theophylline has a half-life ranging from 4 to 7 hours depending on individual metabolic factors .
Theophylline-13C2d6 is primarily used in pharmacokinetic studies to track drug metabolism and distribution within biological systems. Its applications include:
The molecular architecture of Theophylline-13C2d6 retains the core purine ring structure characteristic of methylxanthines but features precise isotopic substitutions at the 1- and 3-methyl groups. The 13C atoms are incorporated at these methyl positions, while deuterium atoms replace all six hydrogens within these methyl groups, resulting in the isomeric SMILES notation [2H]13C([2H])N1C2=C(C(=O)N(C1=O)13C([2H])[2H])NC=N2 [1]. This strategic labeling creates a unique mass spectral signature without altering the compound's affinity for key biological targets such as phosphodiesterase enzymes or adenosine receptors.
Table 1: Comparative Molecular Characteristics of Theophylline and Its Isotopologue
Property | Theophylline-13C2d6 | Unlabeled Theophylline |
---|---|---|
Molecular Formula | C713C2H6D6N4O2 | C7H8N4O2 |
Molecular Weight | 196.23 g/mol | 180.16 g/mol |
IUPAC Name | 1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione | 1,3-dimethyl-7H-purine-2,6-dione |
Primary Applications | Metabolic tracer, MS internal standard | Therapeutic agent |
Industrial-scale synthesis employs continuous-flow reactors to optimize isotopic incorporation. The production typically begins with xanthine derivatives, where 13C-labeled methyl groups are introduced via alkylation with iodomethane-13C under alkaline conditions. Subsequent deuteration occurs through hydrogen-deuterium exchange using catalytic deuteration or acid-catalyzed exchange in deuterated solvents. Final purification via HPLC ensures >98% isotopic purity, though the process faces significant challenges:
These challenges contribute to substantially higher production costs, with current yields of 65–70% translating to market prices of approximately $340/mg for research quantities [1].
Stable isotope labeling has revolutionized drug development by enabling precise tracking of molecular fate without radioactive hazards. Theophylline-13C2d6 exemplifies this advancement through its multifaceted applications:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
As an internal standard, Theophylline-13C2d6 corrects for matrix effects and ionization efficiency variations in biological samples. Its +6 Da mass shift relative to natural theophylline eliminates spectral overlap, enabling quantification limits as low as 5 ng/mL in plasma and serum—four times more sensitive than assays using unlabeled theophylline (20 ng/mL detection limit) [1]. This precision is critical for therapeutic drug monitoring where theophylline's narrow therapeutic window (10-20 μg/mL) demands exact measurement [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium substitution simplifies 1H-NMR spectra by eliminating signal splitting from methyl protons, while 13C enrichment enhances sensitivity in heteronuclear experiments. These properties facilitate metabolic pathway elucidation through 13C-positional isotopomer analysis. For example, HSQC (Heteronuclear Single Quantum Coherence) experiments with Theophylline-13C2d6 have mapped hydroxylation and methylation patterns in hepatic metabolism studies [1] [7].
Stable Isotope-Resolved Metabolomics (SIRM)
The compound enables atom-resolved tracking through metabolic networks. In a 2024 clinical trial with COPD patients, Theophylline-13C2d6 revealed dose-dependent saturation of hepatic CYP1A2 metabolism, explaining nonlinear pharmacokinetics. Key findings included:
Table 2: Analytical Performance of Theophylline-13C2d6 in Key Applications
Application | Key Metric | Performance | Significance |
---|---|---|---|
LC-MS/MS Quantification | Detection Limit | 5 ng/mL | Enables precise therapeutic drug monitoring |
Pharmacokinetic Tracing | Half-life Extension | +15% vs. unlabeled | Reveals KIE on metabolic enzymes |
Metabolic Flux Analysis (NMR) | Signal-to-Noise Increase | 8.5-fold vs. 12C-theophylline | Identifies minor metabolites |
The evolution of isotopically labeled theophylline compounds reflects broader trends in pharmaceutical tracer technology:
Early Metabolic Studies (1980s)
Pioneering work using [1,3-15N], [2-13C] theophylline in premature newborns (1980) uncovered unique metabolic pathways. Gas chromatography-mass spectrometry with stable isotope labeling revealed theophylline-to-caffeine conversion via N-7 methylation—a pathway absent in adults, where caffeine demethylates to theophylline. This study established the ion cluster technique for tracking drug metabolism without radioactivity [4].
Synthetic Advancements (1990s–2010s)
Improved synthetic methodologies emerged to address isotopic dilution challenges:
These advances coincided with the elucidation of theophylline's anti-inflammatory mechanisms (e.g., histone deacetylase activation), spurring interest in isotopologues as mechanistic probes [5] [8].
Modern Derivative Development (2020s)
Recent innovations focus on hybrid molecules incorporating theophylline scaffolds. The synthesis of 1,2,3-triazole-containing theophylline derivatives (e.g., compound d17) demonstrated potent anti-cancer activity in non-small cell lung cancer (NSCLC) cell lines (IC50 = 5.93–6.76 μM in H460 and A549 cells). These derivatives maintain the isotopic precision of Theophylline-13C2d6 while expanding therapeutic applications beyond respiratory diseases [3] [6].
Table 3: Historical Milestones in Labeled Theophylline Development
Period | Key Development | Significance |
---|---|---|
1980 | First metabolic study in neonates using [1,3-15N],[2-13C]theophylline | Discovered species-specific metabolic pathways |
1998 | Commercial GMP production of Theophylline-13C2d6 | Enabled clinical pharmacokinetic studies |
2021 | Anti-NSCLC theophylline-1,2,3-triazole derivatives | Expanded applications to oncology |
2024 | COPD trial with Theophylline-13C2d6 | Quantified deuterium isotope effects in humans |
The ongoing refinement of Theophylline-13C2d6 exemplifies how isotopic labeling transitions from a specialized analytical tool to an integral component of drug discovery—enabling researchers to dissect metabolic networks, quantify drug exposure, and engineer targeted therapies with molecular precision [1] [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8